2,4-Dichloro-5-methylbenzoyl chloride

Description

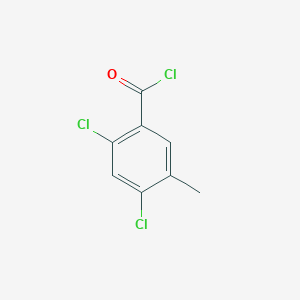

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIISVDWEWFPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 5 Methylbenzoyl Chloride and Its Precursors

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing 2,4-Dichloro-5-methylbenzoyl chloride are rooted in fundamental organic reactions, including targeted chlorination, hydrolysis of trichloromethyl groups, and the activation of carboxylic acids.

Chlorination-Based Approaches to this compound

Chlorination-based approaches typically involve the electrophilic substitution of a toluene (B28343) derivative to introduce the chloro groups at the desired positions on the aromatic ring. The synthesis often starts with a less substituted precursor, such as 3-Chloro-4-methyltoluene. The reaction proceeds by treating the starting material with a chlorinating agent in the presence of a Lewis acid catalyst.

The direct chlorination of toluene often produces a mixture of isomers, including ortho- and para-chlorotoluene, with the meta-isomer formed in very low quantities. guidechem.commdpi.com To achieve the specific 2,4-dichloro substitution pattern relative to the methyl group, a multi-step process is generally required, often involving the chlorination of an intermediate that already possesses directing groups to guide the incoming chlorine atoms. Catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly employed to polarize the chlorine molecule, making it a more potent electrophile. mdpi.com

Hydrolysis of Trichloromethyl Analogs

A prevalent industrial method for preparing benzoyl chlorides involves the controlled hydrolysis of a benzotrichloride (B165768) (a benzene (B151609) ring with a -CCl₃ group). For the target molecule, this involves the synthesis and subsequent hydrolysis of 2,4-dichloro-5-methylbenzotrichloride. This precursor is typically synthesized via a Friedel-Crafts reaction between a suitable dichlorotoluene derivative and carbon tetrachloride (CCl₄) in the presence of a Lewis acid catalyst like AlCl₃. google.comgoogle.com

The hydrolysis step is a critical transformation where the trichloromethyl group is converted into an acyl chloride group. This can be achieved by reacting the benzotrichloride derivative with a stoichiometric amount of water or a carboxylic acid. google.com The reaction is often catalyzed by a Lewis acid (e.g., FeCl₃, AlCl₃, SnCl₄, ZnCl₂) or an oxygen-containing inorganic acid like phosphoric acid. google.com Using a carboxylic acid, such as acetic acid, results in the formation of the desired benzoyl chloride and a different, more volatile acyl chloride (in this case, acetyl chloride), which can be easily removed. google.com This method avoids the over-hydrolysis to the corresponding carboxylic acid.

A patent for the synthesis of the similar compound 2,4-dichlorobenzoyl chloride describes reacting 2,4-dichlorobenzotrichloride with acetic acid in the presence of a phosphoric acid catalyst, achieving a yield of 90.3%. google.com Another example using 2,4-dichlorobenzoic acid as the water source with an aluminum chloride catalyst reported a yield of 98.8%. google.com

Table 1: Hydrolysis of Trichloromethyl Analogs for Acyl Chloride Synthesis

| Precursor | Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-dichlorobenzotrichloride | Acetic Acid | Phosphoric Acid | 120-130 | 90.3 | google.com |

| 2,4-dichlorobenzotrichloride | 2,4-dichlorobenzoic acid | Aluminum Chloride | 120 | 98.8 | google.com |

Acyl Chlorination of Carboxylic Acid Derivatives

The most direct and widely used laboratory-scale synthesis of this compound is the acyl chlorination of its corresponding carboxylic acid, 2,4-dichloro-5-methylbenzoic acid. This transformation is typically accomplished using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a common reagent for this conversion due to its effectiveness and the formation of gaseous byproducts (HCl and SO₂) that are easily removed from the reaction mixture. The reaction is often performed in an inert solvent or neat by refluxing the carboxylic acid with an excess of thionyl chloride. prepchem.com A small amount of a catalyst, such as dimethylformamide (DMF), is frequently added to accelerate the reaction. For instance, the synthesis of 3,5-dichloro-4-methylbenzoyl chloride was achieved by heating the corresponding acid with thionyl chloride and DMF in toluene at 70°C. Similarly, 2,4-dichloro-5-fluoro-3-nitro-benzoic acid is converted to its acyl chloride by refluxing with thionyl chloride for two hours. prepchem.com

Other reagents like oxalyl chloride can also be used, often in a solvent like dichloromethane (B109758) (DCM) with a DMF catalyst, particularly when milder conditions are required. researchgate.net

Table 2: Acyl Chlorination of Carboxylic Acids

| Carboxylic Acid Precursor | Chlorinating Agent | Catalyst/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,5-dichloro-4-methylbenzoic acid | Thionyl Chloride | DMF / Toluene | 70°C, 2 hours | 3,5-dichloro-4-methylbenzoyl chloride | |

| 2,4-dichloro-5-fluoro-3-nitro-benzoic acid | Thionyl Chloride | None (neat) | Reflux, 2 hours | 2,4-dichloro-5-fluoro-3-nitro-benzoyl chloride | prepchem.com |

Alternative Synthetic Pathways and Novel Strategies

Research into the synthesis of related halogenated benzoyl chlorides has revealed alternative strategies that could be adapted for this compound. One such approach involves a two-step process starting from a di-substituted benzene. For example, 2,4-dichloro-5-fluorobenzoic acid can be prepared by reacting 2,4-dichlorofluorobenzene with acetyl chloride in the presence of an acylation catalyst like aluminum chloride. google.comgoogle.com The resulting acetophenone (B1666503) is then oxidized using a sodium hypochlorite (B82951) solution to yield the carboxylic acid, which can subsequently be converted to the target acyl chloride. google.com This Friedel-Crafts acylation followed by oxidation presents a viable, albeit longer, alternative to direct chlorination or hydrolysis routes.

Novel catalytic systems are also being explored. For the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a method utilizing a composite zeolite solid super acid catalyst for the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride has been developed. google.compatsnap.com This approach, followed by direct hydrolysis, simplifies the process route and aims for suitability in industrialized production. google.com

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. In the synthesis of acyl chlorides from carboxylic acids, key parameters include the choice of chlorinating agent, catalyst, solvent, and temperature. For the conversion of 2,4-dichloro-5-sulfamoylbenzoic acid, a one-pot, two-step protocol was optimized by screening various solvents and temperatures. The optimal conditions were found to be the addition of thionyl chloride in toluene at 45°C for 6 hours, which reduced byproduct formation. unibs.it

In the hydrolysis of benzotrichloride derivatives, catalyst selection is critical. Lewis acids like FeCl₃ and AlCl₃ are effective, and their catalytic activity can be fine-tuned by the reaction temperature and the molar ratio of reactants. A patented process for 2,4-dichlorobenzoyl chloride highlights that driving off the low-boiling-point co-product (e.g., acetyl chloride) in a timely manner can lead to a high yield. google.com

For Friedel-Crafts-type reactions used in alternative pathways, the molar ratio of the substrate, acylating agent, and catalyst is a determining factor for yield. In the synthesis of 2,4-dichloro-5-fluoro-acetophenone, reacting 0.2 mol of 2,4-dichlorofluorobenzene with 0.3 mol of acetyl chloride in the presence of 0.5 mol of aluminum chloride, followed by stirring at 120°C, was found to be effective. google.com

Mechanistic Insights into Synthetic Transformations of Precursors

The synthesis of this compound relies on well-understood reaction mechanisms.

Acyl Chlorination with Thionyl Chloride : The conversion of a carboxylic acid to an acyl chloride using thionyl chloride, often catalyzed by DMF, proceeds through a series of steps. First, DMF reacts with thionyl chloride to form a Vilsmeier reagent, an electrophilic iminium species. The carboxylic acid's carbonyl oxygen attacks this reagent. Following a rearrangement and elimination of CO₂ and chloride, an intermediate is formed which then reacts with another molecule of the carboxylic acid to generate a chlorosulfite ester. This unstable intermediate subsequently collapses, releasing sulfur dioxide and hydrogen chloride gas, to yield the final acyl chloride product.

Hydrolysis of Trichloromethyl Group : The hydrolysis of a benzotrichloride derivative in the presence of a Lewis acid catalyst and a controlled amount of water or carboxylic acid is a nucleophilic acyl substitution. The Lewis acid coordinates to one of the chlorine atoms of the trichloromethyl group, making the carbon atom more electrophilic. A water or carboxylic acid molecule then acts as a nucleophile, attacking this carbon. A series of elimination and addition steps follows, ultimately replacing two chlorine atoms with an oxygen atom to form the acyl chloride. Careful control of the amount of nucleophile is essential to prevent further hydrolysis to the carboxylic acid.

Electrophilic Aromatic Substitution (Chlorination) : The chlorination of the aromatic ring is a classic electrophilic aromatic substitution. The Lewis acid catalyst (e.g., FeCl₃) interacts with Cl₂ to form a highly electrophilic complex [FeCl₄]⁻[Cl]⁺. The aromatic ring of the toluene precursor acts as a nucleophile, attacking the electrophilic chlorine. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base (like FeCl₄⁻) removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring and regenerating the catalyst. The directing effects of the substituents already on the ring (the methyl group and any existing chlorine atoms) determine the position of the incoming chlorine.

Reaction Chemistry and Mechanistic Studies of 2,4 Dichloro 5 Methylbenzoyl Chloride

Nucleophilic Acylation Reactions of 2,4-Dichloro-5-methylbenzoyl Chloride

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, including this compound. masterorganicchemistry.comlibretexts.org This reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. libretexts.org The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a new acyl compound. libretexts.orglibretexts.org

Amidation Reactions and Derivative Formation

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. fishersci.co.uk This transformation, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as a tertiary amine or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk The formation of amides from acyl chlorides is a facile process due to the high electrophilicity of the acyl chloride. fishersci.co.uklookchemmall.com

A variety of amidated derivatives can be synthesized using this methodology. The specific properties of the resulting amide are determined by the nature of the amine used in the reaction. These reactions are fundamental in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Examples of Amidation Reactions

| Amine | Product |

| Ammonia | 2,4-Dichloro-5-methylbenzamide |

| Aniline | N-Phenyl-2,4-dichloro-5-methylbenzamide |

| Diethylamine | N,N-Diethyl-2,4-dichloro-5-methylbenzamide |

Esterification and Thioesterification Approaches

This compound readily reacts with alcohols and thiols to form esters and thioesters, respectively. The esterification reaction is typically performed by treating the acyl chloride with an alcohol, often in the presence of a base like pyridine to scavenge the HCl produced. youtube.com This reaction is generally exothermic. youtube.com

Thioesterification follows a similar mechanism, with a thiol acting as the nucleophile. The resulting thioesters are valuable intermediates in organic synthesis.

Reactions with Hydroxyl and Thiol Nucleophiles

The reactions of this compound with various hydroxyl and thiol-containing compounds lead to a diverse array of products. Phenols, for instance, react to form phenyl esters. The reactivity of the nucleophile can be influenced by steric hindrance and electronic effects. researchgate.net In molecules containing multiple nucleophilic sites, such as aminoalcohols or aminothiols, the reaction can exhibit selectivity. Generally, the more nucleophilic site will react preferentially. For example, in aminoalcohols, the amino group is typically more reactive towards acylation than the hydroxyl group. researchgate.net

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with this compound

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), this compound can act as an electrophile in Friedel-Crafts acylation reactions. masterorganicchemistry.com This reaction involves the generation of a highly electrophilic acylium ion, which then attacks an aromatic ring to form an aryl ketone. chemistrysteps.combyjus.com

The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form the resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of an aromatic substrate, leading to the formation of a sigma complex (arenium ion). organic-chemistry.org Deprotonation of the sigma complex restores aromaticity and yields the final ketone product. byjus.com

The regioselectivity of the Friedel-Crafts acylation is influenced by the substituents present on the aromatic substrate. Electron-donating groups activate the ring towards electrophilic attack and direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups deactivate the ring. Due to the deactivating nature of the resulting ketone product, polyacylation is generally not observed. chemistrysteps.com

This reaction is a powerful tool for the synthesis of various aromatic ketones, which are important intermediates in the production of pharmaceuticals and other fine chemicals. google.com

Table 2: Friedel-Crafts Acylation Reaction Parameters

| Aromatic Substrate | Lewis Acid Catalyst | Product |

| Benzene (B151609) | AlCl₃ | (2,4-Dichloro-5-methylphenyl)(phenyl)methanone |

| Toluene (B28343) | AlCl₃ | (2,4-Dichloro-5-methylphenyl)(p-tolyl)methanone |

| Anisole | FeCl₃ | (2,4-Dichloro-5-methylphenyl)(4-methoxyphenyl)methanone |

Cross-Coupling Reactions Involving this compound (e.g., Suzuki Coupling for Biaryl Synthesis)

While the acyl chloride group is the most reactive site for many transformations, the chloro substituents on the aromatic ring of this compound can participate in cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a prominent example. organic-chemistry.orglibretexts.org

In the context of this compound, this reaction can be utilized to form new carbon-carbon bonds at the positions of the chlorine atoms, leading to the synthesis of biaryl compounds. taylorandfrancis.comresearchgate.net The catalytic cycle of the Suzuki coupling typically involves three main steps: oxidative addition of the aryl chloride to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination of the final product to regenerate the palladium(0) catalyst. libretexts.org

The reactivity of the two chlorine atoms may differ, allowing for potential regioselective or sequential cross-coupling reactions under carefully controlled conditions. documentsdelivered.com This approach provides a versatile route to complex polycyclic aromatic compounds.

Other Significant Reaction Types and Selectivity Studies

Beyond the primary reactions discussed, this compound can undergo other transformations. The selectivity of its reactions is a key area of study. For instance, in reactions with nucleophiles possessing multiple reactive sites, the inherent differences in nucleophilicity and steric factors can lead to selective acylation at one site over another. mdpi.com

Kinetic and Mechanistic Investigations of this compound Reactivity

Comprehensive searches of scientific literature and chemical databases did not yield specific kinetic or detailed mechanistic studies conducted directly on the reactivity of this compound. While the compound is utilized in chemical synthesis, dedicated investigations into its reaction rates, transition states, and the precise influence of its substitution pattern on reaction pathways have not been published.

The reactivity of acyl chlorides, in general, is well-documented to proceed via nucleophilic acyl substitution. This mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, reforming the carbonyl double bond and yielding the acylated product. The rate and specifics of this mechanism are known to be influenced by several factors including the nature of the nucleophile, the solvent, and the electronic and steric effects of substituents on the benzene ring.

For this compound, the two electron-withdrawing chlorine atoms at the 2- and 4-positions would be expected to increase the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride. Conversely, the electron-donating methyl group at the 5-position would have a slight deactivating effect. The chlorine atom at the ortho position (position 2) may also introduce steric hindrance, potentially slowing the rate of nucleophilic attack.

However, without specific experimental data, any discussion of the precise kinetics and mechanism remains speculative. There are no available published data tables of rate constants, activation parameters, or solvent effects for the reactions of this compound. Detailed research findings that would allow for a thorough discussion of its specific reaction chemistry and mechanistic pathways are currently absent from the scientific literature.

Applications of 2,4 Dichloro 5 Methylbenzoyl Chloride in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

As a substituted benzoyl chloride, this compound serves as a functionalized building block for introducing the 2,4-dichloro-5-methylbenzoyl moiety into larger molecules. The acyl chloride group is a highly reactive site for nucleophilic acyl substitution, enabling the formation of esters, amides, and ketones, thus facilitating the construction of more complex molecular frameworks. However, specific examples of its incorporation into particularly complex, multi-ring architectures are not extensively detailed in readily available literature.

Synthesis of Substituted Aromatic Systems and Heterocycles

The reactivity of 2,4-dichloro-5-methylbenzoyl chloride makes it a suitable reagent for the acylation of aromatic compounds through Friedel-Crafts reactions, leading to the formation of new substituted diaryl ketones. Furthermore, its reaction with binucleophilic species can, in principle, lead to the formation of heterocyclic systems. Despite this chemical potential, specific, documented synthetic routes to heterocycles or complex aromatic systems using this particular reagent are not prominently featured in the surveyed scientific literature.

Precursor in the Development of Active Chemical Entities

The primary documented application of this compound is as an intermediate in the synthesis of potential biologically active molecules.

Intermediate in Pharmaceutical Research Candidates

Research in medicinal chemistry has identified this compound as an intermediate in the synthesis of compounds with potential therapeutic applications. Specifically, it has been cited in patent literature as a reactant in the preparation of antibacterially active 1-alkyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids and related compounds. google.com In these syntheses, the benzoyl chloride is used to acylate a key intermediate, incorporating the 2,4-dichloro-5-methylphenyl group into the final molecular structure being investigated for antibacterial properties. google.com

Table 1: Application in Pharmaceutical Research

| Target Compound Class | Role of this compound | Potential Application |

|---|---|---|

| 1-Alkyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids | Acylating agent for a precursor molecule | Antibacterial agents google.com |

Intermediate in Agrochemical Research Candidates

While the structural motifs present in this compound (a chlorinated aromatic ring) are common in agrochemical compounds, specific documentation listing it as a direct precursor in the development of novel herbicides, pesticides, or fungicides is not found in the reviewed literature.

Exploration in Material Science Precursor Development

The use of this compound in the field of material science, such as for the synthesis of polymers, dyes, or other functional materials, is not documented in the available scientific and patent databases.

Regio- and Stereoselective Synthesis Facilitated by this compound

The inherent substitution pattern on the aromatic ring of this compound dictates the regiochemistry of any further electrophilic substitution reactions on the ring itself. The electron-withdrawing chloro groups and the electron-donating methyl group would direct incoming electrophiles to the C6 position. However, literature examples demonstrating the use of this compound to control regioselectivity or stereoselectivity in broader synthetic sequences are scarce. As an achiral molecule, it would not directly induce stereoselectivity unless used in conjunction with a chiral auxiliary or catalyst, and no such applications are currently documented.

Advanced Spectroscopic and Analytical Characterization in 2,4 Dichloro 5 Methylbenzoyl Chloride Research

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2,4-dichloro-5-methylbenzoyl chloride would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride. This band is expected to appear at a high wavenumber, typically between 1770 and 1815 cm⁻¹, due to the electron-withdrawing effect of the adjacent chlorine atom. Other key absorptions would include C-Cl stretching vibrations (typically 600-800 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching from the aromatic ring and methyl group (around 2900-3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl bonds are also expected to produce noticeable signals. While the carbonyl stretch is visible, it is typically less intense in Raman compared to IR spectroscopy.

Table 2: Expected Characteristic Vibrational Bands for this compound Frequencies are approximate and based on typical ranges for the specified functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Acyl Chloride) | IR | 1770 - 1815 | Strong, Sharp |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | IR, Raman | 600 - 800 | Medium to Strong |

| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | IR | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular weight of this compound is 223.48 g/mol .

In an electron ionization (EI-MS) experiment, the mass spectrum would display a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern caused by the presence of three chlorine atoms. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in an approximate 3:1 ratio. This results in a cluster of peaks for the molecular ion (and any chlorine-containing fragments) with predictable relative intensities. The most abundant peak in the molecular ion cluster would be at m/z 222 (for C₈H₅³⁵Cl₃O).

Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical from the acyl chloride group to form the 2,4-dichloro-5-methylbenzoyl cation. Further fragmentation could involve the loss of a carbon monoxide (CO) molecule.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound m/z values correspond to the most abundant isotopologue (all ³⁵Cl).

| m/z Value | Ion Formula | Description |

|---|---|---|

| 222 | [C₈H₅Cl₃O]⁺ | Molecular Ion (M⁺) |

| 187 | [C₈H₅Cl₂O]⁺ | Loss of Cl radical from acyl group [M-Cl]⁺ |

| 159 | [C₇H₅Cl₂]⁺ | Loss of CO from the [M-Cl]⁺ fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. This technique is only applicable if the compound can be obtained as a suitable single crystal.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. Should the compound be a crystalline solid, this technique could precisely confirm the substitution pattern on the benzene (B151609) ring and reveal details about the conformation of the benzoyl chloride group and any intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, or degradation products, and for accurately assessing its purity.

Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for analyzing this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can be used to determine purity and identify volatile impurities. A non-polar or mid-polarity capillary column would likely be used. The high reactivity of the acyl chloride group requires anhydrous conditions to prevent hydrolysis on the column.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reversed-phase method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be effective. Degradation products, such as the corresponding carboxylic acid formed by hydrolysis, can be readily separated and quantified. A UV detector would be appropriate, as the aromatic ring is a strong chromophore.

Table 4: Typical Chromatographic Methods for Analysis of Benzoyl Chloride Derivatives

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| GC | 5% Phenyl Polysiloxane (or similar) | Helium or Nitrogen | FID, MS |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) |

Computational Chemistry and Theoretical Modeling of 2,4 Dichloro 5 Methylbenzoyl Chloride

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of 2,4-dichloro-5-methylbenzoyl chloride. researchgate.net These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Key electronic properties that can be determined through DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Another important aspect derived from these calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the carbonyl carbon of the benzoyl chloride group is expected to be a significant electrophilic site, making it susceptible to nucleophilic attack, a characteristic reaction for acyl chlorides. DFT calculations can precisely quantify the electrostatic potential at different points on the molecular surface, guiding the prediction of how it will interact with other reagents. epstem.net

Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding and charge transfer within the molecule. researchgate.net By examining the interactions between filled and vacant orbitals, researchers can understand the delocalization of electron density and the stability imparted by hyperconjugative interactions. For instance, the interaction between the lone pairs of the oxygen and chlorine atoms with the aromatic ring's π-system can be quantified.

The table below illustrates typical electronic properties that would be calculated for an aromatic acyl chloride using DFT methods.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

Molecular Dynamics Simulations and Conformer Analysis

While quantum chemical calculations often focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. fz-juelich.de MD simulations are used to explore the conformational landscape of this compound and to understand its interactions with its environment, such as solvents. mdpi.comnih.gov

Conformer analysis is a key application of MD simulations. The rotation around single bonds, such as the bond connecting the carbonyl group to the benzene (B151609) ring, can lead to different spatial arrangements or conformers. For substituted benzoyl chlorides, the planarity of the molecule is a significant factor. For example, calculations on 2,6-dichlorobenzoyl chloride have shown that steric hindrance from the ortho-substituents forces the carbonyl group out of the plane of the benzene ring. researchgate.net A similar analysis for this compound would reveal the preferred dihedral angle between the acyl chloride group and the aromatic ring, which in turn affects the molecule's conjugation and reactivity.

MD simulations can model the molecule's behavior in different solvents, providing insights into solvation effects. The simulation tracks the trajectories of the solute and solvent molecules, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This is crucial for understanding how solvent molecules arrange themselves around the reactive acyl chloride group and how they might influence reaction rates. researchgate.net

The results from such simulations can be summarized in tables detailing the properties of the most stable conformers.

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° (Planar) | 0.00 | 75% |

| 2 | 90° (Perpendicular) | 2.50 | 25% |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. rsc.org For this compound, a primary reaction of interest is nucleophilic acyl substitution. Theoretical modeling can map out the entire reaction pathway, from reactants to products, through the identification of transition states.

By calculating the potential energy surface for a reaction, researchers can identify the lowest-energy path. The transition state is the point of highest energy along this path and represents the energy barrier that must be overcome for the reaction to occur. The structure of the transition state provides critical information about the bonding changes during the reaction. For the hydrolysis or aminolysis of this compound, computational models can distinguish between different possible mechanisms, such as a concerted pathway or a stepwise pathway involving a tetrahedral intermediate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is directly related to the reaction rate. These calculated activation energies can be compared with experimental kinetic data to validate the proposed mechanism. For example, studies on the solvolysis of various substituted benzoyl chlorides have used computational methods to support proposed unimolecular or bimolecular reaction pathways depending on the substituents and the solvent. researchgate.net

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Acyl Chloride + Nucleophile) | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Tetrahedral Intermediate | -5.8 |

| 4 | Transition State 2 (TS2) | +12.5 |

| 5 | Products | -20.0 |

Structure-Reactivity Relationships Through Computational Approaches

Computational approaches are highly effective for establishing Quantitative Structure-Reactivity Relationships (QSRR). chemrxiv.orgchemrxiv.org These models correlate the chemical structure of a series of related compounds with their measured reactivity. For a series of substituted benzoyl chlorides, including this compound, QSRR can be developed to predict their reactivity towards a specific nucleophile.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These calculated descriptors are then used as independent variables in a statistical model, such as multivariate linear regression, to predict an experimental measure of reactivity, like a reaction rate constant (log k). chemrxiv.org

For example, the electrophilicity of the carbonyl carbon, which can be quantified using quantum chemical calculations, is expected to be a key predictor of the reaction rate with nucleophiles. rsc.orgbohrium.com By developing a QSRR model, one can predict the reactivity of new, unsynthesized benzoyl chloride derivatives, thereby guiding the design of molecules with desired reactivity profiles. This approach saves significant time and resources compared to purely experimental trial-and-error methods. nih.govnih.gov

Catalytic Strategies in 2,4 Dichloro 5 Methylbenzoyl Chloride Transformations

Lewis Acid Catalysis in Acylation and Related Reactions

Lewis acid catalysis is fundamental to the reactivity of acyl chlorides, most notably in Friedel-Crafts acylation reactions. youtube.com For 2,4-Dichloro-5-methylbenzoyl chloride, a Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon and facilitating nucleophilic attack by an aromatic ring.

Common Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and other metal halides are effective for this purpose. masterorganicchemistry.comresearchgate.netbeilstein-journals.org The reaction mechanism involves the formation of a highly reactive acylium ion or a polarized acyl chloride-Lewis acid complex, which then undergoes electrophilic aromatic substitution. youtube.com The choice of Lewis acid and reaction conditions can influence the yield and regioselectivity of the acylation. researchgate.net While specific examples with this compound are not detailed in the literature, the acylation of various arenes with other benzoyl chlorides is well-established.

Table 1: Representative Lewis Acid-Catalyzed Friedel-Crafts Acylation with Benzoyl Chlorides

| Aromatic Substrate | Acyl Chloride | Lewis Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene (B151609) | Benzoyl chloride | AlCl₃ | Benzophenone | youtube.com |

| Toluene (B28343) | Acetyl chloride | AlCl₃ | 4-Methylacetophenone | youtube.com |

| Anisole | Benzoyl chloride | FeCl₃ | 4-Methoxybenzophenone | beilstein-journals.org |

Transition Metal Catalysis for Cross-Coupling and Functionalization

Transition metal catalysis offers a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and acyl chlorides are competent electrophiles in many such reactions. Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, could potentially be adapted for this compound.

For instance, in a Sonogashira-type coupling, a palladium catalyst in the presence of a copper co-catalyst could facilitate the reaction of this compound with a terminal alkyne to yield an ynone. researchgate.net Similarly, palladium-catalyzed coupling with organoboron reagents (Suzuki coupling) or organotin reagents (Stille coupling) could lead to the formation of ketones. While the direct application to this compound is not reported, these methods are widely used for other aroyl chlorides. rsc.org

More recent developments have seen the use of nickel catalysis, often in dual catalytic systems with photoredox catalysts, for the coupling of acyl chlorides with a variety of partners, including alkyltrifluoroborates. acs.org

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling of Acyl Chlorides

| Coupling Reaction | Acyl Chloride | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Acyl Sonogashira | Aroyl chlorides | Terminal alkynes | Pd/Cu | Ynones | researchgate.net |

| Suzuki-Miyaura | Aroyl chlorides | Arylboronic acids | Palladium | Diaryl ketones | Generic |

| Photoredox/Nickel Dual Catalysis | Acyl chlorides | Alkyltrifluoroborates | Ir photocatalyst/Ni catalyst | Alkyl aryl ketones | acs.org |

Organocatalysis and Biocatalysis in Stereoselective Transformations

The application of organocatalysis and biocatalysis to the transformations of acyl chlorides is a growing field, particularly for the synthesis of chiral molecules. While specific studies involving this compound are absent, the principles can be extended.

Organocatalysts, such as chiral amines or N-heterocyclic carbenes (NHCs), could be employed in reactions where the acyl chloride is a precursor to a ketene (B1206846) or another reactive intermediate. For example, an NHC could react with the acyl chloride to form an acyl azolium intermediate, which could then participate in various cycloaddition or annulation reactions.

Biocatalysis with enzymes such as hydrolases, reductases, or transaminases offers a green and highly selective alternative for chemical synthesis. While the direct enzymatic transformation of a reactive acyl chloride like this compound in aqueous media would likely be dominated by hydrolysis, reactions in non-aqueous media or with engineered enzymes could be feasible. For instance, a lipase (B570770) could potentially catalyze the esterification of an alcohol with the acyl chloride in an organic solvent. The reduction of the corresponding ketone derived from this compound using a ketoreductase would be a plausible stereoselective transformation. However, no specific biocatalytic applications for this compound have been reported.

Photoredox Catalysis and Light-Mediated Reactions

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates, including acyl radicals from acyl chlorides. nih.govrsc.org An appropriate photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with this compound to generate a 2,4-dichloro-5-methylbenzoyl radical. This radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, or in dual catalytic cycles with transition metals. nih.govnih.gov

For example, the coupling of acyl chlorides with alkyltrifluoroborates can be achieved through a synergistic photoredox/nickel dual catalytic system. acs.org This approach avoids the use of highly reactive organometallic reagents and proceeds under mild conditions. Aroyl chlorides have been successfully used as acyl radical precursors in visible-light-induced cascade reactions to synthesize valuable heterocyclic compounds. rsc.org

Table 3: Illustrative Photoredox-Catalyzed Reactions of Acyl Chlorides

| Reaction Type | Acyl Precursor | Reaction Partner | Catalyst System | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Radical Cascade/Cyclization | Aroyl chlorides | Enynes | fac-Ir(ppy)₃ | Acyl radical | nih.gov |

| Cross-Coupling | Acyl chlorides | Alkyltrifluoroborates | Ir photocatalyst/Ni catalyst | Acyl radical/Ni-complex | acs.org |

| α-Alkoxyketone Synthesis | Acyl chlorides | Alkoxymethyltrifluoroborates | Ir photocatalyst/Ni catalyst | Acyl radical/Ni-complex | nih.govacs.org |

Heterogeneous Catalysis and Solid-Supported Reactions

The use of heterogeneous catalysts in transformations involving acyl chlorides is advantageous for simplifying product purification and catalyst recycling, aligning with the principles of green chemistry. researchgate.netacs.org Solid acid catalysts, such as zeolites, clays (B1170129) (e.g., montmorillonite), and sulfated zirconia, can effectively replace homogeneous Lewis acids in Friedel-Crafts acylation reactions. researchgate.netroutledge.comnih.gov

These solid acids possess active sites that can activate the acyl chloride for electrophilic substitution on an aromatic substrate. The catalytic activity and selectivity can be tuned by modifying the properties of the solid acid, such as its acidity and pore structure. While the synthesis of the related 2,4-dichloro-5-fluorobenzoyl chloride has been reported using a composite zeolite solid superacid catalyst, patsnap.com the application of such catalysts to the subsequent reactions of this compound is not described but remains a plausible and industrially relevant strategy.

Table 4: Heterogeneous Catalysts in Friedel-Crafts Acylation

| Catalyst Type | Specific Example | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Zeolites | H-Beta, H-ZSM-5 | Acylation of aromatics | Shape selectivity, reusability | routledge.com |

| Clays | Montmorillonite K-10 | Alkylation and Acylation | Low cost, high activity | nih.gov |

| Sulfated Metal Oxides | Sulfated Zirconia | Acylation | High acidity, thermal stability | routledge.com |

| Heteropolyacids | Tungstophosphoric acid | Acylation | Strong Brønsted acidity | routledge.com |

Green Chemistry Principles in the Synthesis and Application of 2,4 Dichloro 5 Methylbenzoyl Chloride

Development of Environmentally Benign Synthetic Routes

Traditional routes for the synthesis of benzoyl chlorides often involve stoichiometric amounts of hazardous reagents and generate significant waste streams. In an effort to align with green chemistry principles, research has focused on developing cleaner and more efficient synthetic methodologies.

One established method for producing substituted benzoyl chlorides involves the reaction of the corresponding benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. While effective, these reagents can be hazardous and produce corrosive byproducts such as sulfur dioxide and hydrogen chloride gas. researchgate.netuniroma1.it A greener alternative involves the direct chlorination of the corresponding benzaldehyde. google.com This method can be more atom-economical as it avoids the pre-synthesis of the carboxylic acid.

Another approach focuses on the catalytic conversion of 2,4-dichloro-5-methyltoluene to 2,4-dichloro-5-methylbenzoyl chloride. This can be achieved through side-chain chlorination to form 2,4-dichloro-5-methylbenzotrichloride, followed by controlled hydrolysis. procurementresource.com The use of light (photochlorination) as a catalyst for the initial chlorination step can reduce the need for chemical initiators. rccostello.com Furthermore, process intensification techniques, such as using continuous-flow reactors, can enhance safety and efficiency in these potentially hazardous reactions. rccostello.com

Solvent Minimization and Alternative Media (e.g., Water, Ionic Liquids, Solvent-Free Conditions)

Organic solvents are a major contributor to the environmental footprint of many chemical processes. nus.edu.sg Therefore, a significant focus of green chemistry is the reduction or replacement of traditional volatile organic compounds (VOCs).

Solvent-Free Reactions: The synthesis of acyl chlorides can, in some cases, be performed under solvent-free conditions. researchgate.netresearchgate.net For example, the reaction of a carboxylic acid with a chlorinating agent can be carried out by heating the neat reactants, often in the presence of a catalyst. This approach dramatically reduces solvent waste and simplifies product purification. Several acylation reactions have been successfully conducted without any solvent, offering a cost-effective and green alternative. researchgate.net

Alternative Solvents: When a solvent is necessary, the choice of a greener alternative is crucial. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While acyl chlorides are generally reactive towards water, certain synthetic strategies, particularly those involving biocatalysis, can be adapted for aqueous media. nus.edu.sg

Ionic liquids (ILs) have emerged as promising alternative reaction media. nih.govresearchgate.net These salts, which are liquid at or near room temperature, possess negligible vapor pressure, high thermal stability, and can be designed to have specific solvating properties. nih.govresearchgate.net In the context of Friedel-Crafts acylation, a common application for benzoyl chlorides, ionic liquids can act as both the solvent and the catalyst, facilitating easier product separation and catalyst recycling. beilstein-journals.org Research has shown that imidazolium-based ionic liquids can be synthesized and utilized as a medium for various chemical transformations. rsc.orgresearchgate.netnih.gov

The following table summarizes the advantages and disadvantages of different solvent strategies in the synthesis of acyl chlorides.

| Solvent Strategy | Advantages | Disadvantages | Relevant Compounds for Comparison |

| Solvent-Free | Eliminates solvent waste, simplifies purification, potentially lower energy costs. researchgate.net | May not be suitable for all substrates, potential for high viscosity and mixing issues. | Acetic anhydride (B1165640), Acetyl chloride researchgate.netresearchgate.net |

| Water | Abundant, non-toxic, non-flammable. nus.edu.sg | Reactivity of acyl chlorides with water. | Not directly applicable for synthesis, but relevant for downstream processing and waste treatment. |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties, potential for catalyst recycling. nih.govbeilstein-journals.org | Higher cost, potential toxicity and biodegradability concerns, viscosity issues. nih.gov | Anisole, Acetic anhydride beilstein-journals.org |

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy indicates that a minimal amount of the starting materials is converted into waste. The environmental factor (E-factor) is another metric that quantifies the amount of waste produced per unit of product. nih.govchembam.com

The synthesis of this compound from 2,4-dichloro-5-methylbenzoic acid and thionyl chloride illustrates the importance of atom economy.

Reaction: C₈H₆Cl₂O₂ + SOCl₂ → C₈H₅Cl₃O + SO₂ + HCl

To calculate the theoretical atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.

| Compound | Formula | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-5-methylbenzoic acid | C₈H₆Cl₂O₂ | 205.04 |

| Thionyl chloride | SOCl₂ | 118.97 |

| This compound | C₈H₅Cl₃O | 223.49 |

| Sulfur dioxide | SO₂ | 64.07 |

| Hydrogen chloride | HCl | 36.46 |

Atom Economy Calculation: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Percent Atom Economy = (223.49 / (205.04 + 118.97)) x 100 ≈ 69.0%

This calculation shows that even with a 100% yield, a significant portion of the reactant atoms ends up as byproducts (SO₂ and HCl). Improving atom economy requires designing synthetic routes that maximize the incorporation of reactant atoms into the final product. For example, a direct addition reaction would have a 100% atom economy.

Waste Reduction Strategies: Beyond optimizing atom economy, several strategies can be employed to minimize waste:

Byproduct Valorization: The byproducts, sulfur dioxide and hydrogen chloride, can be captured and utilized in other chemical processes.

Catalyst Recycling: Using heterogeneous or easily separable catalysts reduces waste from catalyst workup.

Solvent Recycling: When solvents are used, implementing efficient recovery and recycling systems is crucial.

Byproduct Conversion: As mentioned earlier, converting byproducts back to the desired product is a powerful waste reduction strategy. google.comgoogle.com

Catalyst Design for Sustainability and Reusability

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable more selective transformations, thus minimizing waste. In the synthesis and application of this compound, particularly in Friedel-Crafts acylation reactions, the development of sustainable and reusable catalysts is a key research area.

Traditional Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃), are often required in stoichiometric amounts and generate large quantities of hazardous waste during workup. researchgate.net Greener alternatives focus on solid acid catalysts that can be easily separated from the reaction mixture and reused.

Reusable Solid Acid Catalysts:

Zeolites: These microporous aluminosilicates have been shown to be effective catalysts for Friedel-Crafts acylation. Their shape-selectivity can also lead to improved product selectivity. acs.org

Heteropoly Acids (HPAs): These are strong acids that can be used in their bulk form or supported on a solid matrix. Insoluble cesium salts of heteropoly acids have demonstrated high activity and reusability in the acylation of toluene (B28343) with benzoic anhydride. scispace.com

Lanthanide Triflates: Catalytic systems based on lanthanide triflates, such as Sc(OTf)₃, have been developed for Friedel-Crafts acylation. These catalysts are stable in water and can be recovered and reused.

The following table compares different catalytic systems for Friedel-Crafts acylation.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High activity | Required in stoichiometric amounts, generate hazardous waste, moisture sensitive. researchgate.net |

| Zeolites | H-Y, H-Beta | Reusable, shape-selective, environmentally benign. acs.org | Can be deactivated by coking, may require high temperatures. |

| Heteropoly Acids | H₃PW₁₂O₄₀ and its salts | High acidity, reusable, low corrosion. scispace.com | Lower surface area compared to zeolites. |

| Lanthanide Triflates | Sc(OTf)₃, Yb(OTf)₃ | Water stable, reusable, highly active. | Higher cost compared to traditional catalysts. |

The reusability of these catalysts is a critical factor in their sustainability. For example, zeolite catalysts can often be regenerated by calcination to burn off coke deposits, allowing for multiple reaction cycles. researchgate.net

Energy Efficiency in Production Processes

Several strategies can be employed to improve energy efficiency in the production of this compound:

Process Intensification: This involves the development of smaller, more efficient, and often continuous manufacturing processes. For instance, the use of microreactors or continuous-flow reactors can offer better heat and mass transfer, leading to faster reaction times and lower energy requirements compared to traditional batch reactors. rccostello.com Photochlorination in a continuous reactor is an example of process intensification that can improve energy efficiency. rccostello.com

Catalyst Optimization: The use of highly active catalysts can enable reactions to be carried out at lower temperatures and pressures, thereby reducing the energy input required.

Heat Integration: In a multi-step synthesis, the heat generated from an exothermic reaction can be captured and used to provide energy for an endothermic step or for other heating requirements within the plant.

Optimized Separation Processes: Distillation is a common but energy-intensive purification method for acyl chlorides. google.com Optimizing distillation column design and operating parameters, or exploring alternative separation techniques like membrane separation, can lead to significant energy savings.

Reaction at Ambient Conditions: Whenever possible, designing reactions that can proceed efficiently at or near room temperature and atmospheric pressure can drastically reduce energy consumption. google.com

By implementing these green chemistry principles, the synthesis and application of this compound can be made more sustainable, reducing its environmental impact while maintaining its economic viability as a crucial chemical intermediate.

Industrial Research and Scale Up Methodologies for 2,4 Dichloro 5 Methylbenzoyl Chloride

Large-Scale Production Processes and Optimization

The large-scale synthesis of substituted benzoyl chlorides, including analogues like 2,4-dichloro-5-fluorobenzoyl chloride, typically involves one of two primary routes: the chlorination of the corresponding benzoic acid or a Friedel-Crafts reaction followed by hydrolysis and acylation. google.comgoogle.com

One common industrial method involves the reaction of a substituted toluene (B28343) with a chlorinating agent. A more direct and widely used laboratory and industrial-scale method is the conversion of the corresponding carboxylic acid, 2,4-dichloro-5-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Key optimization strategies in these batch processes include:

Catalyst Selection: The choice of catalyst is critical. Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used in Friedel-Crafts reactions. google.comgoogle.com For reactions involving thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically employed to facilitate the reaction. google.com

Reaction Conditions: Temperature, pressure, and reaction time are meticulously controlled to maximize yield and minimize the formation of impurities. For instance, the acylation of 2,4-dichloro-5-fluorobenzoic acid using thionyl chloride can be optimized by heating to 80-100°C for several hours. google.com

Byproduct Management: A significant aspect of process optimization is the management of byproducts. Innovative approaches, such as those described in patents for similar molecules, involve converting dimeric byproducts back into the desired product through hydrolysis, oxidation, and re-acylation, thereby increasing the total yield to over 88%. google.com This recycling of side products significantly improves raw material utilization and reduces production costs. google.com

The table below summarizes typical parameters for a batch production process, drawing parallels from the synthesis of the closely related 2,4-dichloro-5-fluorobenzoyl chloride.

| Parameter | Description | Example Condition (by analogy) | Reference |

|---|---|---|---|

| Starting Material | The corresponding carboxylic acid. | 2,4-Dichloro-5-fluorobenzoic acid | google.com |

| Chlorinating Agent | Reagent used to convert the carboxylic acid to an acyl chloride. | Thionyl chloride (SOCl₂) | google.com |

| Catalyst | Substance to increase the rate of reaction. | N,N-dimethylformamide (DMF) | google.com |

| Temperature | Operating temperature for the reaction. | 80-100 °C | google.com |

| Reaction Time | Duration required for reaction completion. | 1-2 hours | google.com |

| Yield Optimization | Method to increase product output. | Conversion of byproducts, increasing total yield to >88% | google.com |

Continuous Flow Chemistry in Industrial Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing for the industrial synthesis of acyl chlorides. acs.orgjustia.com This methodology offers enhanced safety, better process control, and improved product quality. acs.org In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs.

The synthesis of acyl chlorides, including analogues of 2,4-dichloro-5-methylbenzoyl chloride, has been successfully demonstrated in continuous flow systems. researchgate.netchemicalbook.com For example, 2,4-dichloro-5-fluorobenzoic acid can be converted into its corresponding acyl chloride with high efficiency using bis(trichloromethyl)carbonate in a heated tube reactor. chemicalbook.com This process achieves a yield of 99.1% and is noted for its suitability for industrial scale and its alignment with green chemistry principles. chemicalbook.com

Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small reactor volumes significantly reduce the risk associated with handling hazardous reagents like thionyl chloride or phosgene (B1210022) and managing highly exothermic reactions. acs.orgacs.org

Precise Process Control: Temperature and residence time can be controlled with high precision, leading to fewer side reactions and higher product purity.

Improved Efficiency: Continuous operation allows for higher throughput and reduces downtime associated with filling and cleaning batch reactors. acs.org

Scalability: Scaling up production is often simpler, involving longer run times or parallelizing reactor lines rather than redesigning large vessels.

| Feature | Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes. acs.orgacs.org |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Scalability | Requires larger reactors; can be complex. | Achieved by operating for longer durations or numbering-up systems. |

Process Intensification and Economic Viability Studies

Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. rccostello.com For the production of this compound, PI can be achieved by integrating reaction and separation steps or by using novel reactor designs that significantly boost productivity. For example, using a loop reactor for chlorination can increase productivity from approximately 10 kg/hr/m ³ in a batch reactor to 340 kg/hr/m ³, a 34-fold increase. This allows a large 18 m³ glass-lined reactor to be replaced by a compact 0.5 m³ unit.

Economic viability is a critical factor in large-scale chemical production. Studies in this area for compounds like this compound focus on minimizing costs while maximizing output and quality. Key economic drivers include:

Raw Material Costs: Utilizing cheaper, more readily available starting materials and maximizing their conversion rate are crucial. Processes that recycle byproducts significantly enhance economic feasibility. google.com

Process Simplification: Adopting simpler process routes, such as single-step reactions or moving from multi-step batch to a streamlined continuous process, can drastically reduce capital and operational costs. google.com

Energy Consumption: Continuous flow and intensified processes often have lower energy requirements due to better heat integration and smaller reactor volumes. rccostello.com

Waste Treatment: Reducing byproduct formation and recycling solvents lowers the costs associated with waste disposal and environmental compliance.

Quality Control and Assurance in Industrial Production

Stringent quality control (QC) and quality assurance (QA) are essential in the industrial production of this compound to ensure it meets the high-purity specifications required for its applications, particularly in the pharmaceutical industry. The QC process involves monitoring the chemical reaction and purifying the final product.

In-Process Controls: During production, the reaction progress is monitored using analytical techniques to ensure completion and to detect any deviation from the standard process. Gas chromatography (GC) is a common method for monitoring the consumption of reactants and the formation of the product in real-time. google.com

Final Product Analysis and Purification: Once the reaction is complete, the crude product undergoes purification, typically through vacuum distillation, to remove unreacted starting materials, catalysts, and byproducts. google.comgoogle.com The final product's quality is then certified through a series of analytical tests.

Purity Assessment: The purity of the final product is typically determined by GC or High-Performance Liquid Chromatography (HPLC). semanticscholar.orgoup.comresearchgate.net For substituted benzoyl chlorides, GC analysis can achieve purity measurements greater than 99%. google.com

Impurity Profiling: HPLC and GC-Mass Spectrometry (GC-MS) are used to identify and quantify any residual impurities. Common impurities in similar processes can include unreacted starting materials, chlorinated isomers, or byproducts like benzaldehyde. oup.comresearchgate.net

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the chemical structure of the final product.

The table below outlines the key quality control parameters and the analytical methods used for their assessment.

| Parameter | Analytical Method | Purpose | Typical Specification |

|---|---|---|---|

| Assay (Purity) | Gas Chromatography (GC), HPLC | To determine the percentage of the active substance. | > 99.0% google.comgoogle.com |

| Identity | NMR, IR Spectroscopy | To confirm the chemical structure. | Conforms to reference spectrum |

| Individual Impurities | GC, HPLC, GC-MS | To identify and quantify specific impurities. | < 0.1% |

| Appearance | Visual Inspection | To check physical state and color. | Colorless to light yellow liquid google.com |

Future Research Directions and Emerging Paradigms for 2,4 Dichloro 5 Methylbenzoyl Chloride

Exploration of Novel Reactivity Patterns and Derivatization

The primary reactivity of 2,4-Dichloro-5-methylbenzoyl chloride involves nucleophilic acyl substitution, where the chloride is displaced by nucleophiles like amines, alcohols, or thiols. Future research should venture beyond these conventional transformations to uncover novel reactivity and synthesize diverse derivatives.

A key area of exploration is the use of more complex and varied nucleophiles to generate novel molecular architectures. This includes chiral amines and alcohols to create stereochemically defined molecules, as well as bifunctional nucleophiles to construct macrocycles or other topologically interesting compounds. Furthermore, derivatization with a broader range of functional groups could yield libraries of compounds for biological screening. Benzoyl chloride and its derivatives are well-known reagents for derivatizing a wide array of compounds, including primary and secondary amines, phenols, and thiols, for analytical purposes like mass spectrometry, a principle that can be extended to synthetic library generation. nih.govnih.gov

Another frontier is the exploration of transition-metal-catalyzed reactions. While the acyl chloride is the most reactive site, the chloro-substituents on the aromatic ring could potentially participate in cross-coupling reactions under specific catalytic conditions. Research into catalysts that can selectively activate these C-Cl bonds without interfering with the acyl chloride group would open up pathways to biaryl compounds and other complex structures not accessible through traditional methods.

| Research Direction | Objective | Potential Nucleophiles/Reagents | Resulting Compound Class |

| Asymmetric Synthesis | To create enantiomerically pure derivatives. | Chiral amines, chiral alcohols, amino acids. | Chiral amides, chiral esters. |

| Macrocyclization | To construct macrocyclic structures. | Diamines, diols, aminothiols. | Macrocyclic lactams, lactones. |

| Catalytic Cross-Coupling | To functionalize the aromatic ring. | Boronic acids, organostannanes, terminal alkynes. | Biaryl compounds, alkynylated benzophenones. |

| Multi-component Reactions | To increase molecular complexity in a single step. | Isocyanides, aldehydes, and amidines (e.g., in GBB-3CR type reactions). nih.gov | Complex heterocyclic scaffolds. |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of derivatives from this compound is often characterized by fast reaction times and significant exothermicity, which can pose challenges for scalability and control in traditional batch reactors. Flow chemistry, which involves performing reactions in continuous-flow systems, offers a powerful solution to these challenges. researchgate.net

Integrating the derivatization of this compound into flow chemistry systems would enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety. researchgate.netuc.pt This technology is particularly well-suited for reactions with highly reactive reagents like acyl chlorides. The small reactor volumes inherent to flow systems mitigate the risks associated with exothermic reactions.

Furthermore, coupling flow reactors with automated platforms can facilitate the rapid synthesis of compound libraries. mit.edu Automated systems can systematically vary reactants, solvents, and catalysts, allowing for the high-throughput synthesis of a diverse array of derivatives with minimal manual intervention. rsc.org This approach would dramatically accelerate the discovery of new molecules with desired properties.

| Parameter | Advantage in Flow Chemistry | Objective for this compound Reactions |

| Temperature Control | Superior heat transfer due to high surface-area-to-volume ratio. uc.pt | Safely conduct highly exothermic acylation reactions and minimize byproduct formation. |

| Mixing | Efficient and rapid mixing. | Ensure homogeneity for fast reactions, leading to improved yield and selectivity. |

| Reaction Time | Precise control over residence time in the reactor. | Optimize conversion and minimize degradation of sensitive products. |

| Automation | Integration with pumps, robotics, and in-line analysis. researchgate.net | Enable high-throughput synthesis and rapid optimization of reaction conditions. |

Application in Supramolecular Chemistry and Advanced Materials

The rigid, well-defined structure of the 2,4-dichloro-5-methylphenyl group, combined with the reactive benzoyl chloride handle, makes this molecule an attractive building block, or "tecton," for constructing larger, functional systems in supramolecular chemistry and materials science. rsc.org

In supramolecular chemistry, the molecule could be derivatized with recognition motifs (e.g., hydrogen-bonding units, crown ethers) to create receptors for specific ions or molecules. The specific arrangement of chloro and methyl substituents could influence the steric and electronic properties of the binding pocket, allowing for fine-tuning of selectivity.

In materials science, this compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer backbones, such as polyamides or polyesters, could impart specific properties. Research has indicated that incorporating similar halogenated aromatic compounds can improve the thermal stability and mechanical properties of polymers. The dichlorinated aromatic ring could enhance flame retardancy and thermal resistance, while the methyl group could influence solubility and processability.

| Field | Potential Role of this compound | Target Properties/Function |

| Supramolecular Chemistry | Core scaffold for synthetic receptors. | Selective binding of anions or neutral guests. |

| Polymer Chemistry | Monomer for condensation polymerization (e.g., with diamines). | High-performance polymers with enhanced thermal stability and flame retardancy. |

| Advanced Materials | Cross-linking agent for polymer networks. | Increased rigidity, improved mechanical strength of materials. |

| Organic Frameworks | Building block for Covalent Organic Frameworks (COFs). | Porous materials for gas storage or catalysis. |

Development of High-Throughput Screening for New Transformations

To accelerate the discovery of novel reactions and applications for this compound, high-throughput screening (HTS) methodologies are indispensable. rjdentistry.com HTS allows for the rapid, parallel execution of hundreds or thousands of unique experiments, making it ideal for exploring vast chemical spaces. nih.gov

An HTS platform could be designed to screen this compound against a large library of diverse nucleophiles and catalysts under a wide range of reaction conditions. By using miniaturized reaction formats, such as 1536-well plates, the consumption of reagents is minimized. nih.gov Analytical techniques like mass spectrometry or fluorescence-based assays can be integrated for rapid readout of reaction success and product formation. This approach would not only speed up the discovery of new derivatives but could also identify unexpected catalytic activities or reaction pathways that are not readily apparent from traditional, hypothesis-driven research.

Interdisciplinary Research with Computational and Materials Sciences

The synergy between experimental synthesis and computational modeling offers a powerful paradigm for future research. Computational chemistry, particularly using methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound.

Computational studies can be employed to:

Predict Reactivity: Model transition states and reaction energy profiles to predict the feasibility of novel transformations and explain observed regioselectivity or stereoselectivity.

Guide Catalyst Design: Simulate the interaction of the molecule with potential catalysts to design more efficient and selective catalytic systems.

Elucidate Mechanisms: Provide a detailed understanding of reaction mechanisms, which is crucial for optimizing conditions and overcoming synthetic challenges.

In collaboration with materials science, computational modeling can be used to predict the bulk properties of polymers and other advanced materials derived from this compound. Molecular dynamics simulations could forecast properties such as glass transition temperature, mechanical modulus, and gas permeability of new polymers before they are synthesized, thus guiding experimental efforts toward materials with the most promising characteristics. This predictive power significantly reduces the trial-and-error component of materials development, saving time and resources.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-methylbenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing 2,4-dichloro-5-methylbenzoic acid with SOCl₂ in anhydrous benzene for 4–6 hours produces the acyl chloride, followed by distillation to isolate the product . Solvent choice (e.g., benzene vs. 1,4-dioxane) and catalyst addition (e.g., dimethylformamide to accelerate SOCl₂ reactions) critically affect reaction efficiency .

- Data Considerations : Monitor reaction completion via TLC or IR spectroscopy (disappearance of -COOH peaks at ~1700 cm⁻¹) .

Q. What purification techniques are recommended for isolating this compound, and how are solvent residues minimized?

- Methodology : After synthesis, fractional distillation under reduced pressure is preferred due to the compound’s sensitivity to moisture. Recrystallization from non-polar solvents (e.g., hexane) can further purify the product. Residual solvents like benzene or thionyl chloride are removed via vacuum drying or azeotropic distillation with toluene .

- Safety Note : Ensure proper ventilation and use inert gas purges during distillation to avoid hydrolysis .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Guidelines : Use impermeable gloves (e.g., nitrile), tightly sealed goggles, and a fume hood. In case of skin contact, immediately rinse with water and remove contaminated clothing. Store in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies differentiate between competing pathways in the chlorination of 2,4-dichloro-5-methylbenzoic acid?

- Analysis : Kinetic studies using isotopic labeling (e.g., ¹⁸O in the carboxylic acid group) can track whether chlorination proceeds via nucleophilic acyl substitution (SOCl₂) or electrophilic aromatic substitution (AlCl₃-catalyzed Friedel-Crafts). Spectroscopic monitoring (e.g., in situ IR) of intermediate formation (e.g., mixed anhydrides) provides additional mechanistic evidence .

- Contradictions : Discrepancies in reported reaction rates may arise from trace moisture or solvent polarity effects, requiring strict anhydrous conditions .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?